Tesaglitazar

Catalog No.
S544981
CAS No.
251565-85-2
M.F
C20H24O7S
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tesaglitazar

CAS Number

251565-85-2

Product Name

Tesaglitazar

IUPAC Name

(2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid

Molecular Formula

C20H24O7S

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)/t19-/m0/s1

InChI Key

CXGTZJYQWSUFET-IBGZPJMESA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(S)-2-ethoxy-3-(4-((4-(methylsulfonyloxy)phenethyl)oxy)phenyl)propanoic acid, (S)-2-ethoxy-3-(4-(2-(4-methylsulphonyloxyphenyl)ethoxy)phenyl)propanoic acid, 2-ethoxy-3-(4-((4-(methylsulfonyloxy)phenethyl)oxy)phenyl)propanoic acid, AZ 242, tesaglitazar

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O

The exact mass of the compound Tesaglitazar is 408.1243 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tesaglitazar (CAS: 251565-85-2) is a synthetic, non-thiazolidinedione dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. Originally developed for metabolic syndrome, its clinical progression was halted due to dose-dependent renal toxicity and elevated serum creatinine [1]. Today, it is primarily procured as a highly characterized pharmacological tool compound and analytical reference standard. Its well-documented pharmacokinetic profile, specific acyl glucuronide metabolite interconversion pathway, and balanced dual-receptor affinity make it an essential benchmark for evaluating novel pan-PPAR agonists, studying mechanism-based renal toxicity, and validating targeted drug delivery systems such as liposomal formulations [2].

Substituting Tesaglitazar with selective PPAR agonists (like rosiglitazone or fenofibrate) or other discontinued dual agonists (like muraglitazar) compromises the integrity of comparative toxicological and metabolic assays. Unlike muraglitazar, which was associated primarily with cardiovascular adverse events, Tesaglitazar exhibits a specific renal toxicity profile driven by the biliary secretion and gut interconversion of its acyl glucuronide metabolite [2]. Furthermore, its distinct receptor binding affinities create a unique transcriptional signature in hepatocytes that cannot be replicated by simply co-administering a PPARα and a PPARγ agonist [1]. Using the exact compound is strictly required for validating predictive toxicology models or benchmarking formulation-dependent biodistribution.

Receptor Subtype Affinity and Transcriptional Activation

In CV-1 cells transfected with GAL4-PPAR chimeras, Tesaglitazar demonstrates a moderate-affinity dual activation profile (PPARα EC50 = 9.44 µM; PPARγ EC50 = 1.82 µM). This contrasts with the higher potency of the discontinued dual-agonist Muraglitazar (PPARα EC50 = 0.32 µM; PPARγ EC50 = 0.11 µM) and the extreme γ-selectivity of Rosiglitazone (PPARγ EC50 = 0.02 µM) [1].

Evidence DimensionIn vitro EC50 for PPARα and PPARγ
Target Compound DataTesaglitazar: PPARα EC50 = 9.44 µM; PPARγ EC50 = 1.82 µM
Comparator Or BaselineMuraglitazar: PPARα EC50 = 0.32 µM; PPARγ EC50 = 0.11 µM | Rosiglitazone: PPARγ EC50 = 0.02 µM
Quantified DifferenceTesaglitazar exhibits lower absolute potency but a distinct ~5-fold selectivity ratio (α/γ) compared to Muraglitazar's ~3-fold ratio, while lacking the extreme γ-selectivity of Rosiglitazone.
ConditionsTransfected CV-1 cells containing GAL4-PPAR chimeras.

Provides a well-characterized, moderate-affinity dual-agonist baseline essential for calibrating in vitro transactivation assays and benchmarking novel pan-PPAR candidates.

Pharmacokinetic Distribution and Protein Binding

Pharmacokinetic profiling reveals that Tesaglitazar exhibits exceptionally high plasma protein binding (99.9%) and a low blood-plasma partitioning ratio (0.66), indicating low affinity for red blood cells. It also demonstrates a prolonged elimination half-life of 45–70 hours[1].

Evidence DimensionPlasma protein binding and blood-plasma partitioning
Target Compound Data99.9% plasma protein binding; blood-plasma partitioning ratio of 0.66
Comparator Or BaselineStandard reference parameters for low-clearance lipophilic drugs
Quantified DifferenceExtremely high protein binding (99.9%) coupled with a low affinity for red blood cells (ratio 0.66) and a long elimination half-life (45–70 hours).
ConditionsSingle oral and intravenous dose PK modeling in human subjects.

Requires procurement teams and formulators to account for extremely low free-drug fractions and prolonged systemic exposure when designing chronic in vivo dosing regimens.

Renal Toxicity Mechanism via Metabolite Interconversion

Population pharmacokinetic modeling indicates that Tesaglitazar's elevated exposure in renal impairment is driven by its acyl glucuronide metabolite. The metabolite undergoes rapid biliary secretion to the gut (12 h⁻¹), where it is hydrolyzed and reabsorbed as the parent drug (0.8 h⁻¹), bypassing direct renal clearance (0.027 L/h) [1].

Evidence DimensionPharmacokinetic clearance and metabolite interconversion rates
Target Compound DataMetabolite biliary secretion rate = 12 h⁻¹; parent drug interconversion/reabsorption rate = 0.8 h⁻¹
Comparator Or BaselineStandard direct renal clearance models (Tesaglitazar direct renal clearance = 0.027 L/h)
Quantified DifferenceThe parent drug's exposure is heavily driven by the rapid biliary secretion (12 h⁻¹) of its acyl glucuronide metabolite into the gut, followed by hydrolysis and reabsorption (0.8 h⁻¹), rather than direct renal elimination.
ConditionsCompartmental population PK modeling in subjects with varying degrees of renal insufficiency.

Establishes Tesaglitazar as a critical reference standard for investigating acyl glucuronide metabolite interconversion and enterohepatic recirculation in predictive toxicology.

Formulation-Dependent Tissue Targeting (Liposomal vs Oral)

Standard oral administration of Tesaglitazar induces a 3-fold increase in the expression of PPARγ target genes (Pdk4 and Ehhadh) in the kidneys, contributing to off-target toxicity. However, formulating Tesaglitazar in liposomes completely abolishes this significant renal gene induction, restricting drug action to targeted macrophage populations [1].

Evidence DimensionIn vivo renal target gene induction (Pdk4 and Ehhadh)
Target Compound DataLiposomal Tesaglitazar: No significant induction of Pdk4 and Ehhadh in the kidney over vehicle controls
Comparator Or BaselineStandard oral Tesaglitazar: Induced kidney Pdk4 and Ehhadh expression by 3-fold
Quantified DifferenceEncapsulation in liposomes abolishes the 3-fold off-target renal gene induction seen with the free oral drug, redirecting the compound to macrophages.
Conditionsob/ob mouse model of obesity administered Tesaglitazar for one week.

Validates Tesaglitazar as an ideal, sensitive payload for researchers developing targeted nanoparticle formulations aimed at rescuing efficacious but systemically toxic metabolic drugs.

Predictive Toxicology and Renal Safety Screening

Used as a positive control reference standard for modeling acyl glucuronide metabolite interconversion, enterohepatic recirculation, and glitazar-induced glomerular filtration rate (GFR) reduction in vivo[1].

Targeted Drug Delivery Validation

Utilized as a traceable, sensitive payload in liposomal or nanoparticle formulations to demonstrate the successful diversion of dual PPAR agonists away from renal and hepatic tissues toward targeted macrophage populations [2].

Comparative Transcriptomics in Metabolic Disease

Employed as a baseline dual-agonist in primary hepatocyte assays to differentiate the gene expression signatures (e.g., FADS1/2 induction, lipid metabolism pathways) of novel pan-PPAR candidates versus legacy glitazars [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

408.12427427 Da

Monoisotopic Mass

408.12427427 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6734037O3L

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in diabetes mellitus type 2.

Pharmacology

Treatment with tesaglitazar lowered fasting plasma glucose, improved glucose tolerance, substantially reduced fasting and postload insulin levels, and markedly lowered fasting TG and improved lipid tolerance.
Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. Tesaglitazar is more potent on the gamma subtype than on the alpha subtype of PPAR. This agent improves atherogenic dyslipidemia but may cause an increase in fibrosarcoma formation.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Pictograms

Irritant

Irritant

Other CAS

251565-85-2

Wikipedia

Tesaglitazar

Dates

Last modified: 08-15-2023
1: Blednov YA, Black M, Benavidez JM, Stamatakis EE, Harris RA. PPAR Agonists: II. Fenofibrate and Tesaglitazar Alter Behaviors Related to Voluntary Alcohol Consumption. Alcohol Clin Exp Res. 2016 Mar;40(3):563-71. doi: 10.1111/acer.12972. Epub 2016 Feb 9. PubMed PMID: 26857541; PubMed Central PMCID: PMC4775356.
2: Wallenius K, Kjellstedt A, Thalén P, Löfgren L, Oakes ND. The PPAR α / γ Agonist, Tesaglitazar, Improves Insulin Mediated Switching of Tissue Glucose and Free Fatty Acid Utilization In Vivo in the Obese Zucker Rat. PPAR Res. 2013;2013:305347. doi: 10.1155/2013/305347. Epub 2013 Oct 27. PubMed PMID: 24285952; PubMed Central PMCID: PMC3826326.
3: Zhang BC, Li XK, Che WL, Li WM, Hou L, Wei YD, Xu YW. [Peroxisome proliferator-activated receptor α/γ agonist tesaglitazar stabilizes atherosclerotic plaque in diabetic low density lipoprotein receptor knockout mice]. Zhonghua Xin Xue Guan Bing Za Zhi. 2013 Feb;41(2):143-9. Chinese. PubMed PMID: 23710746.
4: Zhang BC, Li WM, Li XK, Zhu MY, Che WL, Xu YW. Tesaglitazar ameliorates non-alcoholic fatty liver disease and atherosclerosis development in diabetic low-density lipoprotein receptor-deficient mice. Exp Ther Med. 2012 Dec;4(6):987-992. Epub 2012 Sep 17. PubMed PMID: 23226761; PubMed Central PMCID: PMC3494130.
5: Lindblom P, Berg AL, Zhang H, Westerberg R, Tugwood J, Lundgren H, Marcusson-Ståhl M, Sjögren N, Blomgren B, Öhman P, Skånberg I, Evans J, Hellmold H. Tesaglitazar, a dual PPAR-α/γ agonist, hamster carcinogenicity, investigative animal and clinical studies. Toxicol Pathol. 2012;40(1):18-32. doi: 10.1177/0192623311429972. Epub 2011 Nov 30. PubMed PMID: 22131108.
6: Hamrén B, Ohman KP, Svensson MK, Karlsson MO. Pharmacokinetic-pharmacodynamic assessment of the interrelationships between tesaglitazar exposure and renal function in patients with type 2 diabetes mellitus. J Clin Pharmacol. 2012 Sep;52(9):1317-27. doi: 10.1177/0091270011416937. Epub 2011 Nov 1. PubMed PMID: 22045829.
7: Glinghammar B, Berg AL, Bjurström S, Stockling K, Blomgren B, Westerberg R, Skånberg I, Hellmold H, Andersson U. Proliferative and molecular effects of the dual PPARalpha/gamma agonist tesaglitazar in rat adipose tissues: relevance for induction of fibrosarcoma. Toxicol Pathol. 2011 Feb;39(2):325-36. doi: 10.1177/0192623310394210. Epub 2011 Jan 26. PubMed PMID: 21270424.
8: Liao J, Soltani Z, Ebenezer P, Isidro-Carrión AA, Zhang R, Asghar A, Aguilar E, Francis J, Hu X, Ferder L, Reisin E. Tesaglitazar, a dual peroxisome proliferator-activated receptor agonist (PPAR alpha/gamma), improves metabolic abnormalities and reduces renal injury in obese Zucker rats. Nephron Exp Nephrol. 2010;114(2):e61-8. doi: 10.1159/000254567. Epub 2009 Nov 4. PubMed PMID: 19887847.
9: van der Hoorn JW, Jukema JW, Havekes LM, Lundholm E, Camejo G, Rensen PC, Princen HM. The dual PPARalpha/gamma agonist tesaglitazar blocks progression of pre-existing atherosclerosis in APOE*3Leiden.CETP transgenic mice. Br J Pharmacol. 2009 Apr;156(7):1067-75. doi: 10.1111/j.1476-5381.2008.00109.x. Epub 2009 Feb 13. PubMed PMID: 19220285; PubMed Central PMCID: PMC2697696.
10: Hamrén B, Björk E, Sunzel M, Karlsson M. Models for plasma glucose, HbA1c, and hemoglobin interrelationships in patients with type 2 diabetes following tesaglitazar treatment. Clin Pharmacol Ther. 2008 Aug;84(2):228-35. doi: 10.1038/clpt.2008.2. Epub 2008 Mar 19. PubMed PMID: 18388881.
11: Hamrén B, Ericsson H, Samuelsson O, Karlsson MO. Mechanistic modelling of tesaglitazar pharmacokinetic data in subjects with various degrees of renal function--evidence of interconversion. Br J Clin Pharmacol. 2008 Jun;65(6):855-63. doi: 10.1111/j.1365-2125.2008.03110.x. Epub 2008 Feb 21. PubMed PMID: 18294322; PubMed Central PMCID: PMC2485221.
12: Ratner RE, Parikh S, Tou C; GALLANT 9 Study Group. Efficacy, safety and tolerability of tesaglitazar when added to the therapeutic regimen of poorly controlled insulin-treated patients with type 2 diabetes. Diab Vasc Dis Res. 2007 Sep;4(3):214-21. PubMed PMID: 17907111.
13: Göke B, Gause-Nilsson I, Persson A; GALLANT 8 Study Group. The effects of tesaglitazar as add-on treatment to metformin in patients with poorly controlled type 2 diabetes. Diab Vasc Dis Res. 2007 Sep;4(3):204-13. PubMed PMID: 17907110.
14: Wilding JP, Gause-Nilsson I, Persson A; GALLANT 7 Study Group. Tesaglitazar, as add-on therapy to sulphonylurea, dose-dependently improves glucose and lipid abnormalities in patients with type 2 diabetes. Diab Vasc Dis Res. 2007 Sep;4(3):194-203. PubMed PMID: 17907109.
15: Bays H, McElhattan J, Bryzinski BS; GALLANT 6 Study Group. A double-blind, randomised trial of tesaglitazar versus pioglitazone in patients with type 2 diabetes mellitus. Diab Vasc Dis Res. 2007 Sep;4(3):181-93. PubMed PMID: 17907108.
16: Fagerberg B, Schuster H, Birketvedt GS, Tonstad S, Ohman KP, Gause-Nilsson I; SIR Study Group. Improvement of postprandial lipid handling and glucose tolerance in a non-diabetic population by the dual PPARalpha/gamma agonist, tesaglitazar. Diab Vasc Dis Res. 2007 Sep;4(3):174-80. PubMed PMID: 17907107.
17: Bailey CJ. Learning from tesaglitazar. Diab Vasc Dis Res. 2007 Sep;4(3):161-2. PubMed PMID: 17907105.
18: Tonstad S, Retterstøl K, Ose L, Ohman KP, Lindberg MB, Svensson M. The dual peroxisome proliferator-activated receptor alpha/gamma agonist tesaglitazar further improves the lipid profile in dyslipidemic subjects treated with atorvastatin. Metabolism. 2007 Sep;56(9):1285-92. PubMed PMID: 17697874.
19: Schuster H, Fagerberg B, Edwards S, Halmos T, Lopatynski J, Stender S, Birketvedt GS, Tonstad S, Gause-Nilsson I, Halldórsdóttir S, Ohman KP; SIR Investigators. Tesaglitazar, a dual peroxisome proliferator-activated receptor alpha/gamma agonist, improves apolipoprotein levels in non-diabetic subjects with insulin resistance. Atherosclerosis. 2008 Mar;197(1):355-62. Epub 2007 Jul 13. PubMed PMID: 17631296.
20: Cha DR, Zhang X, Zhang Y, Wu J, Su D, Han JY, Fang X, Yu B, Breyer MD, Guan Y. Peroxisome proliferator activated receptor alpha/gamma dual agonist tesaglitazar attenuates diabetic nephropathy in db/db mice. Diabetes. 2007 Aug;56(8):2036-45. Epub 2007 May 29. PubMed PMID: 17536062.

Explore Compound Types